Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound featuring a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common approach is the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process, followed by various derivatization steps to introduce the desired functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable photochemical reactors, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[21
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development, particularly as a bioisostere for benzenoids.
Materials Science: Its sp3-rich framework can be utilized in the design of new materials with unique properties.
Chemical Biology: The compound can be used as a probe to study biological systems and interactions.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets through its unique bicyclic structure, potentially binding to enzymes or receptors. The molecular pathways involved would vary based on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentanes: These compounds are also sp3-rich and serve as bioisosteres for benzenoids.
Bicyclo[2.2.1]heptanes: Another class of bicyclic compounds with similar structural features but different chemical properties.
Uniqueness
Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
Molecular Formula |
C14H21IO4 |
---|---|
Molecular Weight |
380.22 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H21IO4/c1-2-18-12(16)14-7-13(8-14,9-15)19-11(14)10-3-5-17-6-4-10/h10-11H,2-9H2,1H3 |
InChI Key |
RIAJSHAIVHKHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3CCOCC3)CI |
Origin of Product |
United States |
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